

Mps1-IN-3 hydrochloride off-target effects at high concentrations

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Compound of Interest

Compound Name: Mps1-IN-3 hydrochloride

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Technical Support Center: Mps1-IN-3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for the use of **Mps1-IN-3 hydrochloride**, a potent inhibitor of Monopolar Spindle 1 (Mps1) kinase. This guide focuses on understanding and mitigating potential off-target effects, particularly when using the inhibitor at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Mps1-IN-3 hydrochloride?

Mps1-IN-3 is an ATP-competitive inhibitor of Mps1 kinase, a crucial regulator of the Spindle Assembly Checkpoint (SAC).[1] By inhibiting Mps1, the compound disrupts the proper attachment of chromosomes to the mitotic spindle, leading to mitotic errors and ultimately cell death in cancer cells.[1][2]

Q2: What are the known on-target and off-target activities of **Mps1-IN-3 hydrochloride**?

Mps1-IN-3 is a highly potent inhibitor of Mps1 with a reported IC50 of 50 nM in biochemical assays.[3] While it is considered selective, like many kinase inhibitors, it can exhibit off-target effects, especially at higher concentrations. A kinome scan against 451 kinases revealed that at







1 μ M, Mps1-IN-3 shows minimal off-target binding. However, at 10 μ M, it significantly inhibits several other kinases.

Q3: We are observing unexpected cellular phenotypes that don't align with Mps1 inhibition. Could these be off-target effects?

Yes, unexpected phenotypes are often indicative of off-target activities, particularly when using high concentrations of the inhibitor.[4] It is crucial to perform dose-response experiments to determine if the observed phenotype occurs at concentrations significantly higher than the IC50 for Mps1.

Q4: How can we experimentally validate a suspected off-target effect?

To validate a suspected off-target effect, we recommend a multi-pronged approach:

- Use a structurally unrelated Mps1 inhibitor: Comparing the cellular phenotype with another Mps1 inhibitor that has a different chemical scaffold can help distinguish between on-target and off-target effects.
- RNAi-mediated knockdown: Use siRNA or shRNA to specifically deplete Mps1 and observe if the phenotype matches that of Mps1-IN-3 treatment.
- Direct biochemical or cellular assays: Measure the effect of Mps1-IN-3 on the activity of the suspected off-target kinase directly.

Troubleshooting Guide



Symptom	Possible Cause	Suggested Solution
Unexpected cell cycle arrest or phenotype at high concentrations (>1 µM)	Off-target kinase inhibition	Perform a dose-response analysis to correlate the phenotype with inhibitor concentration. Validate the phenotype using a structurally unrelated Mps1 inhibitor or Mps1-specific RNAi.
High levels of cytotoxicity unrelated to mitotic catastrophe	Inhibition of kinases essential for cell survival	Lower the concentration of Mps1-IN-3 to a range closer to its Mps1 IC50. Test the inhibitor in multiple cell lines to check for cell-type-specific toxicity.
Discrepancy between in vitro potency (IC50) and cellular activity	Poor cell permeability, drug efflux, or high intracellular ATP levels	Conduct cellular uptake and efflux assays. Consider using cell lines with lower ATP levels or performing ATP depletion experiments.
Inconsistent results between experiments	Compound degradation or experimental variability	Ensure proper storage of Mps1-IN-3 hydrochloride. Use freshly prepared solutions for each experiment and include appropriate positive and negative controls.

Quantitative Data: Kinase Selectivity Profile

The following table summarizes the inhibitory activity of Mps1-IN-3 against its primary target (Mps1) and identified off-targets at a concentration of 10 μ M. Data is presented as percent of control, where a lower percentage indicates stronger inhibition.





Kinase	Percent of Control @ 10 μM
Mps1 (TTK)	0.3
AAK1	24
CAMKK1	39
CAMKK2	11
CLK1	48
CLK2	41
CLK3	34
CSNK1E	35
DYRK1A	38
DYRK1B	31
DYRK3	31
GAK	46
HIPK1	42
HIPK2	22
HIPK3	19
MINK1	46
MYO3A	49
MYO3B	41
PHKG1	43
PHKG2	49
PIM1	48
PIM2	49
PIM3	29



PIP4K2A	45
PIP4K2B	40
PIP4K2C	49
PLK4	45
STK33	48
TNIK	47

Data adapted from the supplementary information of Tannous et al., J Natl Cancer Inst, 2013.

Experimental Protocols In Vitro Biochemical Kinase Assay (for Mps1 or Off-Targets)

This protocol is for determining the IC50 value of Mps1-IN-3 against a purified kinase.

Materials:

- Purified recombinant Mps1 kinase (or suspected off-target kinase)
- Myelin Basic Protein (MBP) as a generic substrate
- Kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
- ATP solution
- Mps1-IN-3 hydrochloride stock solution (in DMSO)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- White, opaque 96-well plates

Procedure:



- Prepare serial dilutions of Mps1-IN-3 hydrochloride in kinase buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
- Prepare a master mix containing the kinase and MBP substrate in kinase buffer.
- Add the diluted inhibitor or vehicle control (DMSO) to the wells.
- Add the kinase/substrate master mix to the wells.
- Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for the specific kinase.
- Incubate the plate at 30°C for 45-60 minutes.[5]
- Stop the reaction and measure kinase activity using the ADP-Glo[™] assay system according to the manufacturer's instructions.
- Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Target Engagement and Downstream Signaling

This protocol can be used to assess the phosphorylation status of Mps1 or downstream targets of potential off-target kinases in cell lysates.

Materials:

- Cell culture reagents
- Mps1-IN-3 hydrochloride
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels and running buffer



- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Mps1, anti-total-Mps1, and antibodies for suspected off-target pathways)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate

Procedure:

- Treat cells with varying concentrations of Mps1-IN-3 hydrochloride for the desired time.
- Lyse the cells on ice and clear the lysate by centrifugation.
- Determine the protein concentration of each lysate using a BCA assay.
- Prepare samples for SDS-PAGE by adding sample buffer and boiling.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate with primary antibody overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify band intensities and normalize phospho-protein levels to total protein levels.

Cellular Thermal Shift Assay (CETSA) for Target Engagement



CETSA is used to confirm direct binding of Mps1-IN-3 to its target(s) in a cellular context.[6][7] [8]

Materials:

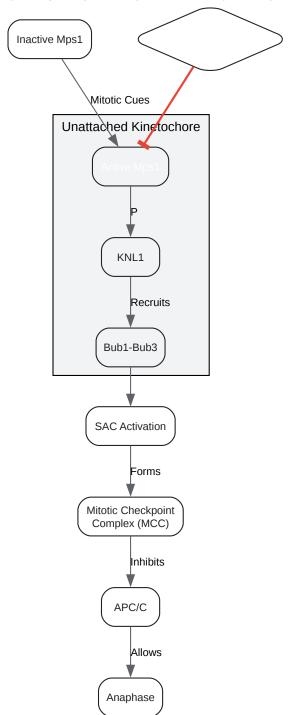
- · Cultured cells
- Mps1-IN-3 hydrochloride
- PBS
- Lysis buffer with protease inhibitors
- PCR cycler or heating block
- Equipment for protein quantification (e.g., Western blot apparatus)

Procedure:

- Treat cultured cells with Mps1-IN-3 or vehicle control.
- Harvest and resuspend the cells in PBS.
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.
- Lyse the cells by freeze-thawing.
- Separate the soluble fraction from the precipitated proteins by centrifugation.
- Analyze the amount of the target protein in the soluble fraction by Western blotting.
- Plot the amount of soluble protein against the temperature to generate a melting curve. A
 shift in the curve to a higher temperature in the inhibitor-treated samples indicates target
 engagement.

Visualizations



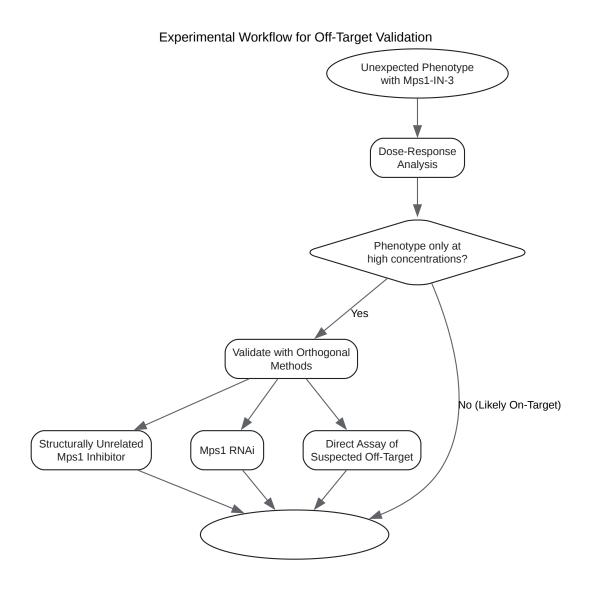


Mps1 Signaling in the Spindle Assembly Checkpoint

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Caption: Mps1 signaling at the unattached kinetochore and the inhibitory action of Mps1-IN-3.





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Caption: A logical workflow for investigating and validating potential off-target effects of Mps1-IN-3.



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